Citalopram

Catalog No.
S523859
CAS No.
59729-33-8
M.F
C20H21FN2O
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citalopram

CAS Number

59729-33-8

Product Name

Citalopram

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile

Molecular Formula

C20H21FN2O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3

InChI Key

WSEQXVZVJXJVFP-UHFFFAOYSA-N

SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Sparingly soluble
log Kow = 1.39 at 22 °C.Solubility in water = 15,460 mg/L at 22 °C /Citalopram hydrobromide/
... Sparingly soluble in water and soluble in ethanol.

Synonyms

Celexa, Citalopram, Citalopram Hydrobromide, Cytalopram, Escitalopram, Escitalopram Oxalate, Lexapro, Lu-10-171, Lu10171, Seropram

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Description

The exact mass of the compound Citalopram is 324.1638 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly solublein water, 31.09 mg/l at 25 °c (est)... sparingly soluble in water and soluble in ethanol.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Depression and Anxiety Disorders

Citalopram's most established use in scientific research is for treating major depressive disorder (MDD) and panic disorder. Numerous studies have demonstrated its effectiveness in alleviating symptoms of depression, including low mood, loss of interest, and feelings of worthlessness []. It is also a well-tolerated treatment option for panic disorder, reducing the frequency and severity of panic attacks [].

Source

Citalopram--a review of pharmacological and clinical effects 1: )

Potential Uses Beyond Depression and Anxiety

Research is ongoing to explore the effectiveness of citalopram in treating other conditions. Here are a few promising areas:

  • Substance Use Disorders: Studies suggest citalopram may be helpful in managing cocaine use disorder by promoting abstinence [].

Source

Citalopram for treatment of cocaine use disorder: A Bayesian drop-the-loser randomized clinical trial 2: )

  • Other Anxiety Disorders: Citalopram's potential benefits are being investigated for treating generalized anxiety disorder and social anxiety disorder.

Source

Citalopram--a review of pharmacological and clinical effects 1: )

  • Investigating Drug Interactions and Safety Profiles: Research is also focused on understanding how citalopram interacts with other medications and its safety profile in specific populations, like the elderly [].

Citalopram is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of major depressive disorder and anxiety disorders. It enhances serotonergic activity in the central nervous system by inhibiting the reuptake of serotonin, thereby increasing its availability in synaptic clefts. Citalopram is marketed under various brand names, including Celexa, and is available in racemic form, consisting of both the S-(+)- and R-(–)-enantiomers . The drug is well-tolerated and has a favorable safety profile compared to other antidepressants, making it a common first-line treatment option .

Citalopram undergoes various metabolic reactions primarily in the liver. The main metabolic pathways involve:

  • N-demethylation: Catalyzed by cytochrome P450 enzymes CYP2C19 and CYP3A4, leading to the formation of its active metabolite, desmethylcitalopram.
  • Further metabolism: This includes the formation of didesmethylcitalopram via CYP2D6 metabolism. These metabolites exhibit significantly lower pharmacological activity compared to citalopram itself .

The elimination half-life of citalopram is approximately 35 hours, with about 80% excreted as unchanged drug and the remainder as metabolites in urine .

Citalopram's primary biological activity stems from its ability to selectively inhibit serotonin transporter proteins, leading to increased serotonin levels in the brain. This mechanism is crucial for alleviating symptoms of depression and anxiety. Unlike some other antidepressants, citalopram shows minimal effects on norepinephrine and dopamine reuptake, which contributes to its unique profile of side effects .

Additionally, citalopram has been shown to elevate brain-derived neurotrophic factor (BDNF) levels, which may counteract neuronal loss associated with depression .

Citalopram can be synthesized through two primary methods:

  • Anion Strategy: This method starts with phthalide reacting with p-fluorophenyl magnesium bromide to form 2-hydroxymethyl benzophenone. Subsequent reduction of the carbonyl group leads to diol formation, followed by ring closure using acid treatment. Alkylation with N,N-dimethylaminopropyl chloride produces citalopram.
  • Double Grignard Strategy: This approach directly treats 2-hydroxymethyl benzophenone with a Grignard reagent derived from (3-chloropropyl)-dimethylamine. The resulting diols undergo further reactions to yield citalopram or its enantiomers .

Citalopram is primarily utilized for:

  • Major Depressive Disorder: It is one of the most prescribed antidepressants globally.
  • Anxiety Disorders: Effective in treating generalized anxiety disorder and panic attacks.
  • Obsessive-Compulsive Disorder: It can alleviate symptoms associated with this condition.
  • Behavioral Disturbances in Dementia: Citalopram has shown efficacy in managing behavioral symptoms in elderly patients .

Citalopram exhibits significant drug interactions due to its metabolism via cytochrome P450 enzymes. Notable interactions include:

  • Increased Risk of Bleeding: When taken with non-steroidal anti-inflammatory drugs or anticoagulants due to serotonin's role in platelet function.
  • Serotonin Syndrome: Risk increases when combined with other serotonergic agents such as monoamine oxidase inhibitors or certain recreational drugs like MDMA .
  • Altered Metabolism: Co-administration with potent inhibitors of CYP2C19 or CYP3A4 can lead to increased plasma concentrations of citalopram, necessitating dosage adjustments .

Similar Compounds

Citalopram shares structural and functional similarities with several other compounds used for treating depression and anxiety. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
EscitalopramSelective serotonin reuptake inhibitorMore potent than citalopram; consists only of S enantiomer
FluoxetineSelective serotonin reuptake inhibitorLonger half-life; also affects norepinephrine levels
ParoxetineSelective serotonin reuptake inhibitorAnticholinergic properties; higher risk of withdrawal symptoms
SertralineSelective serotonin reuptake inhibitorBroader spectrum of action on neurotransmitters; often better tolerated

Citalopram's uniqueness lies in its balanced efficacy and safety profile, making it particularly suitable for elderly patients or those with multiple comorbidities .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Fine white to off-white powder

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

324.16379146 g/mol

Monoisotopic Mass

324.16379146 g/mol

Boiling Point

347-358
BP: 175-181 °C at 0.03 mm Hg /Citalopram/

Heavy Atom Count

24

LogP

3.76
log Kow = 3.74 (est)

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides, hydrogen fluoride and hydrogen bromides/

Appearance

Solid powder

Melting Point

182-188
Crystals from isopropanol. MP: 182-183. Freely soluble in water, ethanol, chloroform /Citolapram hydrobromide/
178 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0DHU5B8D6V

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Citalopram is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Citalopram is approved by the FDA for treating adults with major depressive disorder. It has also been used off-label to treat various diseases, including but not limited to sexual dysfunction, ethanol abuse, psychiatric conditions such as obsessive-compulsive disorder (OCD), social anxiety disorder, panic disorder, and diabetic neuropathy.
FDA Label

Livertox Summary

Citalopram and escitalopram are selective serotonin reuptake inhibitors (SSRIs) and widely used antidepressants. Citalopram is a racemic mixture, whereas escitalopram is its S-enantiomer. Both agents have similar profiles of clinical efficacy and side effects. Both have been associated with rare instances of clinically apparent acute liver injury.

Drug Classes

Antidepressant Agents

Therapeutic Uses

Serotonin Uptake Inhibitors; Antidepressive Agents, Second-Generation
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Citalopram is included in the database.
Citalopram tablets are indicated for the treatment of depression. /Included in US product label/
Citalopram has been used in the treatment of obsessive-compulsive disorder. /NOT included in US product label/
For more Therapeutic Uses (Complete) data for Citalopram (16 total), please visit the HSDB record page.

Pharmacology

Citalopram belongs to a class of antidepressants known as selective serotonin reuptake inhibitors (SSRIs). It has been found to relieve or manage symptoms of depression, anxiety, eating disorders and obsessive-compulsive disorder among other mood disorders. The antidepressant, anti-anxiety, and other actions of citalopram are linked to its inhibition of CNS central uptake of serotonin [FDA label]. Serotonergic abnormalities have been reported in patients with mood disorders. Behavioral and neuropsychological of effects of serotonin include the regulation of mood, perception, reward, anger, aggression, appetite, memory, sexuality, and attention, as examples. The onset of action for depression is approximately 1 to 4 weeks. The complete response may take 8-12 weeks after initiation of citalopram [L5224]. In vitro studies demonstrate that citalopram is a strong and selective inhibitor of neuronal serotonin reuptake and has weak effects on norepinephrine and dopamine central reuptake. The chronic administration of citalopram has been shown to downregulate central norepinephrine receptors, similar to other drugs effective in the treatment of major depressive disorder. Citalopram does not inhibit monoamine oxidase [A325].
Citalopram is a bicyclic phthalene derivative and selective serotonin reuptake inhibitor (SSRI), with antidepressant and anxiolytic activities. Citalopram selectively inhibits the neuronal reuptake of the neurotransmitter serotonin (5-HT) in presynaptic cells in the central nervous system, thereby increasing levels of 5-HT within the synaptic cleft and enhancing the actions of serotonin on its receptors. Increased serotonergic neurotransmission results in antidepressive and anxiolytic effects.

MeSH Pharmacological Classification

Serotonin Uptake Inhibitors

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06A - Antidepressants
N06AB - Selective serotonin reuptake inhibitors
N06AB04 - Citalopram

Mechanism of Action

The mechanism of action of citalopram is unclear but is presumed to be related to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, _SLC6A4_). Citalopram binds with significantly less affinity to histamine, acetylcholine, and norepinephrine receptors than tricyclic antidepressant drugs. Particularly, citalopram has no or very low affinity for 5-HT1A, 5-HT2A, dopamine D1 and D2, α1-, α2-, and β-adrenergic, histamine H1, gamma aminobutyric acid (GABA), muscarinic cholinergic, and benzodiazepine receptors.
/In/ whole-cell patch clamp recording of heterologous HERG-mediated currents in transfected mammalian cells ... citalopram blocks HERG with an IC(50) of 3.97 uM. This is slightly less potent than fluoxetine in /the same/ system (IC(50) of 1.50 uM). In isolated guinea pig ventricular cardiomyocytes, citalopram inhibited L-type calcium current (I(Ca,L)). The voltage dependence of I(Ca,L) inactivation in the presence of 100 uM citalopram was shifted significantly leftward. As a result, the I(Ca,L) 'window' in citalopram was found to be smaller & leftward-shifted compared to control. /These/ effects ... may help to explain citalopram's good cardiac safety profile, given its propensity to block HERG at excessive dosages. /Salt not specified/
The study was aimed to investigate the effects of the minimal effective doses of acute citalopram (5 mg/kg), (+/-)-8-hydroxydipropylaminotetralin HBr (8-OH-DPAT; 0.1 mg/kg), & their combined treatment on the rat open field & forced swimming behaviour & post-mortem monoamine content. The animals were prospectively divided into the vehicle- and para-chlorophenylalanine (p-CPA)-pretreated (350 mg/kg) groups. Acute citalopram (5 mg/kg), 8-OH-DPAT (0.1 mg/kg), or their combined treatment had no major effect on the rat open field & forced swimming behaviour. The post-mortem catecholamine content in four brain regions studied was unchanged in all treatment groups. The combined 8-OH-DPAT (0.1 mg/kg) & citalopram (5 mg/kg) treatment partially reversed the p-CPA-induced decr of serotonin (5-HT) and 5-hydroxy-indolacetic acid (5-HIAA) content. The present experiments demonstrate that the 5-HT1A receptors mediate some of the selective serotonin reuptake inhibitor-induced biochemical phenomena.

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Vapor Pressure

1.13X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

59729-33-8

Absorption Distribution and Excretion

The single- and multiple-dose pharmacokinetics of citalopram are linear and dose-proportional in a dose range of 10 to 40 mg/day. Biotransformation of citalopram is mainly hepatic, with a mean terminal half-life of about 35 hours. With once daily dosing, steady state plasma concentrations are achieved within approximately one week. At steady state, the extent of accumulation of citalopram in plasma, based on the half-life, is expected to be 2.5 times the plasma concentrations observed after a single dose. Following a single oral dose (40 mg tablet) of citalopram, peak blood levels occur at about 4 hours. The absolute bioavailability of citalopram was about 80% relative to an intravenous dose, and absorption is not affected by food.
Approximately 12 to 23% of an oral dose of citalopram is found unchanged in the urine, while 10% is found in feces. Following intravenous administrations of citalopram, the fraction of the drug recovered in the urine as citalopram and DCT was about 10% and 5%, respectively.
The volume of distribution of citalopram is about 12 L/kg.
The systemic clearance of citalopram was 330 mL/min, with approximately 20% of that due to renal clearance.
Like other selective serotonin-reuptake inhibitors, citalopram is a highly lipophilic compound that appears to be rapidly and well absorbed from the GI tract following oral administration. Following a single 40-mg oral dose of citalopram as a tablet, the manufacturer states that peak plasma concentrations averaging approximately 44 ng/mL occur at about 4 hours.
The absolute bioavailability of citalopram is approximately 80% relative to an IV dose. The oral tablets and solution of citalopram reportedly are bioequivalent. Food does not substantially affect the absorption of citalopram.
Distribution of citalopram and its metabolites into human body tissues and fluids has not been fully characterized. However, limited pharmacokinetic data suggest that the drug, which is highly lipophilic, is widely distributed in body tissues.
/MILK/ /The purpose of the study was/ to characterize milk/plasma (M/P) ratio and infant dose, for citalopram and demethylcitalopram, in breast-feeding women taking citalopram for the treatment of depression, and to determine the plasma concentration and effects of these drugs in their infants. Seven women (mean age 30.6 years) taking citalopram (median dose 0.36 mg/kg/day) and their infants (mean age 4.1 months) were studied. Citalopram and demethylcitalopram in plasma and milk were measured by high-performance liquid chromatography over a 24 hr dose interval. Infant exposure was estimated (two separate methods) as the product of milk production rate and drug concentration in milk, normalized to body weight and expressed as a percentage of the weight-adjusted maternal dose. Mean M/PAUC values of 1.8 (range 1.2-3) and 1.8 (range 1.0-2.5) were calculated for citalopram and demethylcitalopram, respectively. The mean maximum concentrations of citalopram and demethylcitalopram in milk were 154 (95% CI, 102-207) ug/L and 50 (23-77) ug/L. Depending on the method of calculation, mean infant exposure was 3.2 or 3.7% for citalopram and 1.2 or 1.4% for demethylcitalopram. Citalopram (2.0, 2.3 and 2.3 ug/L) was detected in three of the seven infants. Demethylcitalopram (2.2 and 2.2 ug/L was detected in plasma from two of the same infants. ... The mean combined dose of citalopram and demethylcitalopram (4.4-5.1% as citalopram equivalents) transmitted to infants via breast milk is below the 10% notional level of concern. ...
For more Absorption, Distribution and Excretion (Complete) data for Citalopram (14 total), please visit the HSDB record page.

Metabolism Metabolites

Citalopram is metabolized mainly in the liver via N-demethylation to its main metabolite, _demethylcitalopram_ by CYP2C19 and CYP3A4. Other metabolites include _didemethylcitalopram_ via CYP2D6 metabolism, _citalopram N-oxide_ and propionic acid derivative via monoamine oxidase enzymes A and B and aldehyde oxidase. Citalopram metabolites exert little pharmacologic activity in comparison to the parent drug and are not likely to contribute to the clinical effect of citalopram.
In a 2002 study, 11 women took citalopram (20-40 mg/day) during pregnancy; 10 throughtout gestation and 1 starting at 20 weeks' gestation. The mean ratio of two metabolites was significantly higher during pregnancy than at 2 months postdelivery, indicating induction of the CYP2D6 isoenzyme. The trough plasma concentration of citalopram, desmethylcitalopram, and didesmethylcitalopram in the normal new borns were 64%, 66%, and 68% of the maternal concentrations, respectively.
The antidepressant citalopram (CT), a selective serotonin uptake inhibitor, was given in its labelled form, 14(C)-CT, as a single oral dose in 50 mL aqueous solution (0.1 mmol/30 uCi/1.1 MBq) to four healthy male volunteers. Concentrations of radioactivity in whole blood and plasma were similar. ... The HPLC profile of urinary components showed that besides the known metabolites of citalopram, three glucuronides were present. The relative amounts of CT and its metabolites in urine collected for 7 days were: CT (26 %), N-demethyl-CT (DCT, 19%), N,N-didemethyl-CT (DDCT,9%), the N-oxide (7%), the quaternary ammonium glucuronide of CT (CT-GLN, 14%), the N-glucuronide of DDCT (DDCT-GLN, 6%), and the glucuronide of the acid metabolite (CT-acid-GLN, 12%) formed by N,N-dimethyl deamination of CT. CT-GLN was isolated using preparative chromatography and identified by LC-MS-MS and NMR. DDCT-GLN and CT-acid-GLN were identified by LC-MS. This study shows that protracted renal excretion represents the major route of elimination, with a small fraction voided with feces. A considerable portion of the urinary excreted dose consists of N-glucuronides of CT and DDCT together with the O-acyl glucuronide of CT-acid.
This study was conducted to identify enzyme systems eventually catalyzing a local cerebral metab of citalopram. ... The metab of citalopram, of its enantiomers and demethylated metabolites was investigated in rat brain microsomes & in rat and human brain mitochondria. No cytochrome P-450 mediated transformation was observed in rat brain. ... In rat whole brain and in human frontal cortex, putamen, cerebellum & white matter of five brains monoamine oxidase activity was determined by the stereoselective measurement of the production of citalopram propionate. All substrates were metabolized by both forms of MAO, except in rat brain, where monoamine oxidase B activity could not be detected. Apparent Km and Vmax of S-citalopram biotransformation in human frontal cortex by monoamine oxidase B were found to be 266 uM & 6.0 pmol min/mg protein & by monoamine oxidase A 856 uM & 6.4 pmol min/mg protein, respectively. These Km values are in the same range as those for serotonin & dopamine metab by monoamine oxidases. ...
Citalopram ... is N-demethylated to N-desmethylcitalopram partially by CYP2C19 & partially by CYP3A4 & N-desmethylcitalopram is further N-demethylated by CYP2D6 to the likewise inactive metabolite di-desmethylcitalopram. The two metabolites are not active. ... In vitro citalopram does not inhibit CYP or does so only very moderately. A number of studies in healthy subjects and patients have confirmed, that this also holds true in vivo. Thus no change in pharmacokinetics or only very small changes were observed when citalopram was given with CYP1A2 substrates (clozapine & therophylline), CYP2C9 (warfarin), CYP2C19 (imipramine & mephenytoin), CYP2D6 (sparteine, imipramine & amitriptyline) and CYP3A4 (carbamazepine & triazolam). ...
For more Metabolism/Metabolites (Complete) data for Citalopram (7 total), please visit the HSDB record page.
Citalopram has known human metabolites that include N-Desmethylcitalopram and Citalopram N-oxide.
Citalopram is metabolized mainly in the liver via N-demethylation to its principle metabolite, demethylcitalopram. Other metabolites include didemethylcitalopram, citalopram N-oxide, and a deaminated propionic acid derivative. However, the predominant entity in plasma is unchanged citalopram. Cytochrome P450 (CYP) 3A4 and 2C19 isozymes appear to be principally involved in producing demethylcitalopram. Demethylcitalopram appears to be further N-demethylated by CYP2D6 to didemethylcitalopram. Citalopram metabolites possess little pharmacologic activity in comparison to their parent compound and do not likely contribute to the clinical effect of the drug. Route of Elimination: 12-23% of an oral dose of citalopram is recovered unchanged in the urine, while 10% of the dose is recovered in the feces. Half Life: 35 hours

Associated Chemicals

Citalopram hydrobromide; 59729-32-7

Wikipedia

Citalopram
HEPES

FDA Medication Guides

Celexa
Citalopram Hydrobromide
SOLUTION;ORAL
TABLET;ORAL
FOREST LABS
ALLERGAN
12/03/2012
08/18/2023
Citalopram
Citalopram Hydrobromide
CAPSULE; ORAL
ALMATICA
08/18/2023

Drug Warnings

/BOXED WARNING/ SUICIDALITY AND ANTIDEPRESSANT DRUGS. Antidepressants increased the risk compared to placebo of suicidal thinking and behavior (suicidality) in children, adolescents, and young adults in short-term studies of major depressive disorder (MDD) and other psychiatric disorders. Anyone considering the use of citalopram or any other antidepressant in a child, adolescent, or young adult must balance this risk with the clinical need. Short-term studies did not show an increase in the risk of suicidality with antidepressants compared to placebo in adults beyond age 24; there was a reduction in risk with antidepressants compared to placebo in adults aged 65 and older. Depression and certain other psychiatric disorders are themselves associated with increases in the risk of suicide. Patients of all ages who are started on antidepressant therapy should be monitored appropriately and observed closely for clinical worsening, suicidality, or unusual changes in behavior. Families and caregivers should be advised of the need for close observation and communication with the prescriber. Citalopram is not approved for use in pediatric patients.
It is recommended that citalopram should not be used in patients with congenital long QT syndrome, bradycardia, hypokalemia or hypomagnesemia, recent acute myocardial infarction, or uncompensated heart failure. Citalopram should also not be used in patients who are taking other drugs that prolong the QTc interval. Such drugs include Class 1A (e.g., quinidine, procainamide) or Class III (e.g., amiodarone, sotalol) antiarrhythmic medications, antipsychotic medications (e.g., chlorpromazine, thioridazine), antibiotics (e.g., gatifloxacin, moxifloxacin), or any other class of medications known to prolong the QTc interval (e.g., pentamidine, levomethadyl acetate, methadone).
The citalopram dose should be limited in certain populations. The maximum dose should be limited ... in patients who are CYP2C19 poor metabolizers or those patients who may be taking concomitant cimetidine or another CYP2C19 inhibitor, since higher citalopram exposures would be expected. The maximum dose should also be limited ... in patients with hepatic impairment and in patients who are greater than 60 years of age because of expected higher exposures.
The development of a potentially life-threatening serotonin syndrome has been reported with selective norepinephrine-reuptake inhibitors (SNRIs) and serotonin-reuptake inhibitors (SSRIs), including citalopram tablets, alone but particularly with concomitant use of other serotonergic drugs (including triptans, tricyclic antidepressants, fentanyl, lithium, tramadol, tryptophan, buspirone, amphetamines, and St. John's Wort) and with drugs that impair metabolism of serotonin (in particular, MAOIs, both those intended to treat psychiatric disorders and also others, such as linezolid and intravenous methylene blue). Serotonin syndrome symptoms may include mental status changes (e.g., agitation, hallucinations, delirium, and coma), autonomic instability (e.g., tachycardia, labile blood pressure, dizziness, diaphoresis, flushing, hyperthermia), neuromuscular symptoms (e.g., tremor, rigidity, myoclonus, hyperreflexia, incoordination), seizures and/or gastrointestinal symptoms (e.g., nausea, vomiting, diarrhea). Patients should be monitored for the emergence of serotonin syndrome.
For more Drug Warnings (Complete) data for Citalopram (49 total), please visit the HSDB record page.

Biological Half Life

The mean terminal half-life of citalopram is about 35 hours.
The antidepressant citalopram (CT), a selective serotonin uptake inhibitor, was given in its labelled form, 14(C)-CT, as a single oral dose in 50 mL aqueous solution (0.1 mmol/30 uCi/1.1 MBq) to four healthy male volunteers. Concentrations of radioactivity in whole blood and plasma were similar. The respective pharmacokinetic parameters were: ... half life = 90.2+/-22.5 and 79.5 +/- 14.9 hr respectively. ...
The elimination half-life of citalopram averages approximately 35 hours in adults with normal renal and hepatic function.

Use Classification

Pharmaceuticals

Methods of Manufacturing

In the synthesis, two Grignard reactions are employed, the first one being the reaction of 5-bromophthalide with 4-fluorophenylmagnesium bromide followed by reaction with 3-dimethylaminopropylmagnesium chloride and thereafter dihydroisobenzofuran ring closure in phosphoric acid. The last synthesis step consists of the reaction with CuCN in DMSO in order to effect the exchange of the 5-bromo substituent by the cyano group. After removal of copper by ethylenediamine and washing, the purification takes place by crystallization of the free base of /citalopram/ ... from aqueous methanol and finally from n-heptane.
A multi-step synthesis involving the interaction of the Grignard reagent from p-bromochlorobenzene and 5-bromophthalide to form 4'-chloro-4-bromo-2-(hydroxymethyl)benzophenone. 4'-Chloro-4-bromo-2-(hydroxymethyl)benzophenone, with another Grignard, 3-dimethylaminopropyl-magnesium chloride, yields alpha-(3-dimethylaminopropyl)-alpha-(p-chlorophenyl-alpha-4-bromo-2-hydroxymethyl)benzyl alcohol, which is cyclized with hot phosphoric acid to give the 5-bromophthalan. Conversion of the bromine atom to 5-cyano with copper cyanide affords the product. /Citalopram hydrobromide/
Preparation: K.P. Boegesoe, A.S. Toft, Germany patent 2657013; eidem, United States of America patent 4136193 (1977, 1979 both to Kefalas) ... . Preparation of enantiomers: K.P. Boegesoe, J. Perregaard, European Patent office patent 347066; eidem, United States of America patent 4943590, reissued as United States of America RE patent 34712 (1989, 1990, 1994 all to Lundbeck).

Storage Conditions

Store at 20 °C to 25 °C (68 °F to 77 °F); excursions permitted from 15 °C to 30 °C (59 °F to 86 °F).
Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2-8 °C. /Citalopram hydrobromide/

Interactions

The aim of this study was to investigate the drug-drug interaction between carvedilol and citalopram based on carvedilol metabolism in vitro and his pharmacokinetics (PKs) in vivo after the oral administration of the single drug and both drugs, and reveal citalopram effects on the PKs of carvedilol. Each rat was cannulated on the femoral vein, prior to being connected to BASi Culex ABC. Carvedilol was orally administrated in rats (3.57 mg/kg body weight (bw)) in the absence of citalopram or after a pre-treatment with multiple oral doses of citalopram (1.42 mg/kg b.w.). Plasma concentrations of carvedilol were determined using high-performance liquid chromatography-MS at the designated time points after drug administration, and the main PK parameters were calculated by noncompartmental analysis. In addition, effects of citalopram on the metabolic rate of carvedilol were investigated using rat-pooled liver microsome incubation systems. During co-administration, significant increases of the area under the plasma concentration-time curve as well as of the peak plasma concentration were observed. The rat-pooled liver microsome incubation experiment indicated that citalopram could decrease the metabolic rate of carvedilol. Citalopram co-administration led to a significant alteration of carvedilol's PK profile in rats; it also demonstrated, in vitro, these effects could be explained by the existence of a drug-drug interaction mediated by CYP2D6 inhibition.
... A case involving a fatality due to the combined ingestion of two different types of antidepressants /is presented/. A 41-year-old Caucasian male, with a history of depression and suicide attempts, was found deceased at home. Multiple containers of medication, /including/ citalopram (Cipramil) ... as well as a bottle of whiskey were present at the scene. The autopsy findings were unremarkable, but systematic toxicological analysis ... revealed citalopram (and metabolite) /among others/. ... A new liquid chromatographic separation /was developed/ ... and the results obtained for blood and urine, respectively, were /for/ desmethylcitalopram 0.42 ug/mL and 1.22 ug/mL; & /for/ citalopram 4.47 ug/mL and 19.7 ug/mL /among others/. The cause of death was attributed to the synergistic toxicity of moclobemide and citalopram ... /which/ can produce a potentially lethal hyperserotoninergic state ...
The purpose of this study was to evaluate the influence of tobacco smoke on the pharmacokinetics of citalopram (CIT) and desmethylcitalopram (DCIT) and its enantiomers on an animal model. High performance liquid chromatography (HPLC) with a diode array detector (DAD) was used for the identification and quantification of the studied compounds. The HPLC quantification of racemic mixtures of CIT was performed on a C18 column. The limits of detection (LOD) and quantification (LOQ) were: 7 and 10 ng/mL respectively. HPLC separation of citalopram enantiomers (S- and R-CIT) was performed on a Chirobiotic V column. The limits of detection (LOD) and quantification (LOQ) were: 6 and 15 ng/mL for R- and S-CIT respectively. The experiment was carried out on male Wistar rats. The rats were exposed to tobacco smoke for five days (6 hours per day). After the exposure, citalopram was administered in a dose of 10 mg/kg intragastrically. In the control group (non-exposed animals), citalopram was administered in the same way and at an equal dose. The blood of the animals was collected at nine time points. It was found that tobacco smoke exposure inhibits the biotransformation of citalopram. The half-life of the racemic mixture of citalopram after intragastric administration was increased by about 287%. Changes in the pharmacokinetic parameters of S-citalopram (active isomer) show a similar tendency to those of the racemic mixture. The pharmacokinetics of R-citalopram showed no statistically important differences after tobacco smoke exposure. Alterations in the pharmacological parameters of desmethylcitalopram presented an opposite trend to the parent drug. After exposure to tobacco smoke, the induction of metabolism of this compound was observed.
Use of selective serotonin-reuptake inhibitors (SSRIs) such as citalopram concurrently or in close succession with other drugs that affect serotonergic neurotransmission may result in potentially life-threatening serotonin syndrome. Manifestations of serotonin syndrome may include mental status changes (e.g., agitation, hallucinations, delirium, coma), autonomic instability (e.g., tachycardia, labile blood pressure, dizziness, diaphoresis, flushing, hyperthermia), neuromuscular symptoms (e.g., tremor, rigidity, myoclonus, hyperreflexia, incoordination), seizures, and/or GI symptoms (e.g., nausea, vomiting, diarrhea). The precise mechanism of serotonin syndrome is not fully understood; however, it appears to result from excessive serotonergic activity in the CNS, probably mediated by activation of serotonin 5-HT1A receptors. The possible involvement of dopamine and 5-HT2 receptors also has been suggested, although their roles remain unclear.
For more Interactions (Complete) data for Citalopram (34 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions. /Citalopram hydrobromide/

Dates

Modify: 2023-08-15
1: Cooke MJ, Waring WS. Citalopram and cardiac toxicity. Eur J Clin Pharmacol. 2013 Apr;69(4):755-60. doi: 10.1007/s00228-012-1408-1. Epub 2012 Sep 21. Review. PubMed PMID: 22996077.
2: Richter T, Alusik S, Paluch Z, Burianova I, Cybulja A, Sadilkova L. Suppressive effect of citalopram on plasma concentrations of thromboxane B2. Scand J Clin Lab Invest. 2015 Nov;75(7):615-20. doi: 10.3109/00365513.2015.1066848. Epub 2015 Jul 28. PubMed PMID: 26205292.
3: Drye LT, Spragg D, Devanand DP, Frangakis C, Marano C, Meinert CL, Mintzer JE, Munro CA, Pelton G, Pollock BG, Porsteinsson AP, Rabins PV, Rosenberg PB, Schneider LS, Shade DM, Weintraub D, Yesavage J, Lyketsos CG; CitAD Research Group. Changes in QTc interval in the citalopram for agitation in Alzheimer's disease (CitAD) randomized trial. PLoS One. 2014 Jun 10;9(6):e98426. doi: 10.1371/journal.pone.0098426. eCollection 2014. PubMed PMID: 24914549; PubMed Central PMCID: PMC4051660.
4: Velez de Mendizabal N, Jackson K, Eastwood B, Swanson S, Bender DM, Lowe S, Bies RR. A population PK model for citalopram and its major metabolite, N-desmethyl citalopram, in rats. J Pharmacokinet Pharmacodyn. 2015 Dec;42(6):721-33. doi: 10.1007/s10928-015-9448-7. Epub 2015 Sep 22. PubMed PMID: 26395999.
5: Sladky R, Spies M, Hoffmann A, Kranz G, Hummer A, Gryglewski G, Lanzenberger R, Windischberger C, Kasper S. (S)-citalopram influences amygdala modulation in healthy subjects: a randomized placebo-controlled double-blind fMRI study using dynamic causal modeling. Neuroimage. 2015 Mar;108:243-50. doi: 10.1016/j.neuroimage.2014.12.044. Epub 2014 Dec 20. PubMed PMID: 25536499.
6: Kumar Y, Kung S, Shinozaki G. CYP2C19 variation, not citalopram dose nor serum level, is associated with QTc prolongation. J Psychopharmacol. 2014 Dec;28(12):1143-8. doi: 10.1177/0269881114543720. Epub 2014 Aug 13. PubMed PMID: 25122046.
7: Li H, Li T, Li G, Luo J. Citalopram and escitalopram in the treatment of major depressive disorder: a pooled analysis of 3 clinical trials. Ann Clin Psychiatry. 2014 Nov;26(4):281-7. PubMed PMID: 25401715.
8: Richter T, Paluch Z, Alusik S. The non-antidepressant effects of citalopram: a clinician's perspective. Neuro Endocrinol Lett. 2014;35(1):7-12. Review. PubMed PMID: 24625921.
9: Sayin A, Derinöz O, Yüksel N, Şahin S, Bolay H. The effects of the estrus cycle and citalopram on anxiety-like behaviors and c-fos expression in rats. Pharmacol Biochem Behav. 2014 Sep;124:180-7. doi: 10.1016/j.pbb.2014.06.002. Epub 2014 Jun 13. PubMed PMID: 24933337.
10: Ji Y, Schaid DJ, Desta Z, Kubo M, Batzler AJ, Snyder K, Mushiroda T, Kamatani N, Ogburn E, Hall-Flavin D, Flockhart D, Nakamura Y, Mrazek DA, Weinshilboum RM. Citalopram and escitalopram plasma drug and metabolite concentrations: genome-wide associations. Br J Clin Pharmacol. 2014 Aug;78(2):373-83. doi: 10.1111/bcp.12348. PubMed PMID: 24528284; PubMed Central PMCID: PMC4137829.
11: Porsteinsson AP, Keltz MA, Smith JS. Role of citalopram in the treatment of agitation in Alzheimer's disease. Neurodegener Dis Manag. 2014;4(5):345-9. doi: 10.2217/nmt.14.35. PubMed PMID: 25405648; PubMed Central PMCID: PMC4262920.
12: Jakubovski E, Bloch MH. Prognostic subgroups for citalopram response in the STAR*D trial. J Clin Psychiatry. 2014 Jul;75(7):738-47. doi: 10.4088/JCP.13m08727. PubMed PMID: 24912106; PubMed Central PMCID: PMC4471174.
13: Eleftheriou G, Butera R, Cotti Cottini F, Bonati M, Farina M. Neonatal toxicity following maternal citalopram treatment. Fetal Pediatr Pathol. 2013 Oct;32(5):362-6. doi: 10.3109/15513815.2013.768743. Epub 2013 Feb 25. PubMed PMID: 23438790.
14: Uckun Z, Baskak B, Ozel-Kizil ET, Ozdemir H, Devrimci Ozguven H, Suzen HS. The impact of CYP2C19 polymorphisms on citalopram metabolism in patients with major depressive disorder. J Clin Pharm Ther. 2015 Dec;40(6):672-9. doi: 10.1111/jcpt.12320. Epub 2015 Sep 7. PubMed PMID: 26343256.
15: Paulzen M, Lammertz SE, Gründer G, Veselinovic T, Hiemke C, Tauber SC. Measuring citalopram in blood and cerebrospinal fluid: revealing a distribution pattern that differs from other antidepressants. Int Clin Psychopharmacol. 2016 May;31(3):119-26. doi: 10.1097/YIC.0000000000000114. Erratum in: Int Clin Psychopharmacol. 2016 Sep;31(5):300. PubMed PMID: 26650488.
16: Blonk MI, Langemeijer CC, Colbers AP, Hoogtanders KE, van Schaik RH, Schouwenberg BJ, Burger DM. Pharmacokinetic drug-drug interaction study between raltegravir and citalopram. Antivir Ther. 2016;21(2):143-52. doi: 10.3851/IMP2993. Epub 2015 Sep 16. PubMed PMID: 26375942.
17: Akil A, Bies RR, Pollock BG, Avramopoulos D, Devanand DP, Mintzer JE, Porsteinsson AP, Schneider LS, Weintraub D, Yesavage J, Shade DM, Lyketsos CG. A population pharmacokinetic model for R- and S-citalopram and desmethylcitalopram in Alzheimer's disease patients with agitation. J Pharmacokinet Pharmacodyn. 2016 Feb;43(1):99-109. doi: 10.1007/s10928-015-9457-6. Epub 2015 Nov 26. PubMed PMID: 26611790; PubMed Central PMCID: PMC4720707.
18: Quante A, Regen F, Schindler F, Volkmer K, Severus E, Urbanek C, Luborzewski A, Roepke S, Anghelescu I. Quetiapine as combination treatment with citalopram in unipolar depression with prominent somatic symptoms: a randomised, double-blind, placebo-controlled pilot study. Psychiatr Danub. 2013 Sep;25(3):214-20. PubMed PMID: 24048387.
19: Ho T, Pollock BG, Mulsant BH, Schantz O, Devanand DP, Mintzer JE, Porsteinsson AP, Schneider LS, Weintraub D, Yesavage J, Drye LT, Munro CA, Shade DM, Lyketsos C, Bies R. R- and S-citalopram concentrations have differential effects on neuropsychiatric scores in elders with dementia and agitation. Br J Clin Pharmacol. 2016 Sep;82(3):784-92. doi: 10.1111/bcp.12997. Epub 2016 Jun 20. PubMed PMID: 27145364.
20: Karlsson L, Carlsson B, Hiemke C, Ahlner J, Bengtsson F, Schmitt U, Kugelberg FC. Altered brain concentrations of citalopram and escitalopram in P-glycoprotein deficient mice after acute and chronic treatment. Eur Neuropsychopharmacol. 2013 Nov;23(11):1636-44. doi: 10.1016/j.euroneuro.2013.01.003. Epub 2013 Feb 19. PubMed PMID: 23428338.

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